
3-amino-N-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide, commonly referred to as “3-ACMT,” is a small molecule inhibitor of the enzyme acetylcholinesterase (AChE). 3-ACMT is an important tool for studying the role of AChE in cellular processes, as well as for developing potential treatments for neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
3-ACMT is used in a variety of scientific research applications. One of the most common applications is as an 3-amino-N-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide inhibitor. 3-amino-N-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide is an enzyme responsible for breaking down the neurotransmitter acetylcholine, and inhibiting this enzyme can lead to an increase in acetylcholine levels. This can be used to study the effects of acetylcholine on cellular processes, such as memory formation and learning. 3-ACMT is also used to study the effects of acetylcholine on the nervous system, as well as to develop potential treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Wirkmechanismus
3-ACMT binds to the active site of 3-amino-N-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide, preventing it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects
The increase in acetylcholine levels caused by 3-ACMT can lead to a variety of biochemical and physiological effects. It can increase neuronal excitability, leading to an increase in neurotransmission and synaptic plasticity. It can also lead to an increase in synaptic strength, which can improve memory formation and learning. In addition, it can lead to an increase in acetylcholine receptor expression, which can have a variety of effects on neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
3-ACMT has several advantages for laboratory experiments. It is a highly selective inhibitor of 3-amino-N-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide, meaning that it does not interfere with other enzymes. It is also relatively non-toxic and has a long half-life, making it suitable for long-term experiments. However, 3-ACMT is not suitable for all experiments, as it is not water-soluble and has a low solubility in organic solvents.
Zukünftige Richtungen
There are a variety of potential future directions for research involving 3-ACMT. One potential direction is to develop more selective inhibitors of 3-amino-N-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide, which could be used to study the effects of acetylcholine in more detail. Another potential direction is to develop new treatments for neurodegenerative diseases based on the effects of 3-ACMT. Finally, 3-ACMT could be used to study the effects of acetylcholine on other physiological systems, such as the cardiovascular and immune systems.
Synthesemethoden
3-ACMT is synthesized through a multi-step process, beginning with the reaction of 4-chlorobenzaldehyde with thiourea in the presence of sodium hydroxide to form the compound 4-chloro-N-(methylsulfanyl)-5-thiourea. This compound is then reacted with anhydrous ammonia to form the intermediate 4-chloro-N-(methylsulfanyl)-5-amino-1,2,4-triazole. Finally, this intermediate is reacted with 4-chlorobenzoic acid in the presence of pyridine to form 3-ACMT.
Eigenschaften
IUPAC Name |
3-amino-N-(4-chlorophenyl)-5-methylsulfanyl-1,2,4-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5OS/c1-18-10-15-14-8(12)16(10)9(17)13-7-4-2-6(11)3-5-7/h2-5H,1H3,(H2,12,14)(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIPCWMQMPTZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C(=O)NC2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(5-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2792868.png)
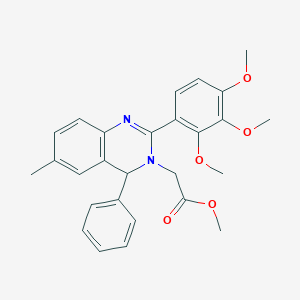
![N'-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2792871.png)
![[2-(4-Methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2792873.png)
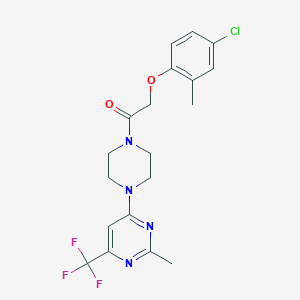

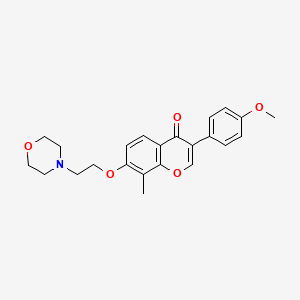
![N-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2-carboxamide](/img/structure/B2792878.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2792879.png)
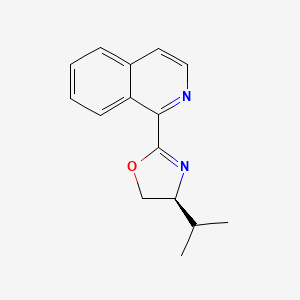
![Methyl 4,5-dimethoxy-2-({5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)benzoate](/img/structure/B2792887.png)
![11-(4-Butoxyphenyl)-4-[(2-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2792888.png)
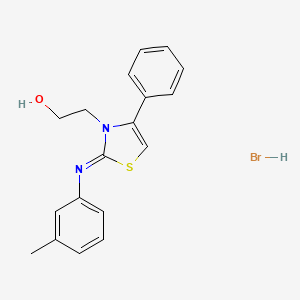
![8-[benzyl(methyl)amino]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2792891.png)